molecular formula C16H14Cl3FN2O2S B2862318 1-(2-fluorophenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine CAS No. 669708-00-3

1-(2-fluorophenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

Cat. No.: B2862318
CAS No.: 669708-00-3
M. Wt: 423.71
InChI Key: GEXKRCDJDZAGCQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a substituted piperazine derivative featuring a 2-fluorophenyl group at the 1-position and a 2,4,5-trichlorobenzenesulfonyl moiety at the 4-position of the piperazine ring. The compound’s structural uniqueness arises from the combination of electron-withdrawing substituents (fluorine and trichlorobenzenesulfonyl groups), which influence its electronic properties, solubility, and biological interactions. This compound was previously listed as a research chemical by CymitQuimica (Ref: 10-F750129) but is currently discontinued .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3FN2O2S/c17-11-9-13(19)16(10-12(11)18)25(23,24)22-7-5-21(6-8-22)15-4-2-1-3-14(15)20/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXKRCDJDZAGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorophenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the existing literature on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H15Cl3N2O2S
  • Molecular Weight : 392.72 g/mol
  • CAS Number : 669708-00-3

The compound features a piperazine ring substituted with a fluorophenyl group and a trichlorobenzenesulfonyl moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that derivatives of this compound induce apoptosis in cancer cells by targeting key regulatory proteins such as BCL2 and caspases-3. The mechanism involves the activation of apoptotic pathways leading to cell death in various cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)39Induction of apoptosis
This compoundH1975 (Lung)48Cell cycle arrest at G2/M phase

This data indicates that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. Studies show that it exhibits significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µM)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Apoptosis Induction in Cancer Cells

A study published in Springer Nature explored the effects of various piperazine derivatives on apoptosis in cancer cells. The results indicated that compounds similar to this compound effectively induced apoptosis through upregulation of p21 expression and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The study revealed that it maintained efficacy against strains resistant to standard antibiotics, suggesting its potential role in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents at Piperazine 1-/4-Positions Biological Activity/Application Key Findings
1-(2-Fluorophenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine 1: 2-Fluorophenyl; 4: 2,4,5-Trichlorobenzenesulfonyl Not explicitly reported (discontinued) High lipophilicity due to halogenated sulfonyl group; potential for CNS targeting
1-(3-Chloropropyl)-4-(2-fluorophenyl)piperazine (Compound #3, ) 1: 3-Chloropropyl; 4: 2-Fluorophenyl Oxicam analogue for colorectal polyp therapy Demonstrated upregulation of HSPA1/HSP90AA1; structural flexibility for alkylation
1-(2-Chloroacetyl)-4-(2-fluorophenyl)piperazine (Compounds #4–5, ) 1: 2-Chloroacetyl; 4: 2-Fluorophenyl Oxicam analogue Improved solubility via acetyl group; moderate anti-inflammatory activity
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine () 1: 4-Substitutedbenzoyl; 4: 4-Chlorobenzhydryl Cytotoxic against cancer cell lines IC₅₀ values <10 μM for HEPG2, MCF7; substituent-dependent activity
1-(2-Methoxyphenyl)-4-phthalimidobutylpiperazine (Compound 18, ) 1: 2-Methoxyphenyl; 4: Phthalimidobutyl 5-HT1A serotonin receptor ligand Highest affinity (Ki = 0.6 nM) for 5-HT1A receptors

Functional Group Impact on Properties

Electronic and Lipophilicity Effects

  • Sulfonyl vs. Acetyl/Chloropropyl Groups : The 2,4,5-trichlorobenzenesulfonyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to acetyl () or chloropropyl () substituents. This may improve membrane permeability but reduce aqueous solubility .
  • Halogenation : The 2-fluorophenyl group provides moderate electronegativity, whereas 2-methoxyphenyl () or 4-chlorobenzhydryl () groups alter π-π stacking and receptor binding .

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